2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline
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Overview
Description
2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline typically involves multiple steps. One common approach is to start with the quinoline core and introduce the piperazine ring through a Mannich reaction. The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction. The final product is often purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Mannich and Friedel-Crafts reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Shares the 3,4-dimethoxyphenyl group but lacks the quinoline and piperazine moieties.
3,4-Dimethoxycinnamic acid: Contains the 3,4-dimethoxyphenyl group but has a different core structure.
3,4-Dimethoxyphenethylamine: Similar phenyl group but different functional groups and overall structure.
Uniqueness
2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline is unique due to its combination of a quinoline core, piperazine ring, and 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C25H29N3O3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C25H29N3O3/c1-18-16-24(26-21-7-5-4-6-20(18)21)27-12-14-28(15-13-27)25(29)11-9-19-8-10-22(30-2)23(17-19)31-3/h4-8,10,16-17H,9,11-15H2,1-3H3 |
InChI Key |
LXULSKSLRAMZMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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